6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride
Overview
Description
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride (TDH-DIQHCl) is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of the isoquinoline group of compounds, and has a wide range of applications in the field of biochemistry and physiology. TDH-DIQHCl has been studied for its potential to be used in therapeutic treatments, and its mechanism of action has been the focus of much research.
Scientific Research Applications
Chemical and Pharmacological Significance of Isoquinoline Derivatives
Isoquinoline derivatives, including 6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride, have shown a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial activities. This extensive pharmacological importance is due to the unique chemical structure of isoquinoline, which serves as a fundamental scaffold for the synthesis of various bioactive compounds. Medicinal chemists and researchers continue to explore these derivatives for novel pharmacotherapeutic applications, highlighting their potential in modern therapeutics (Danao et al., 2021).
Role in Anticancer and Antibiotic Drug Development
Tetrahydroisoquinoline scaffolds, closely related to the chemical structure of 6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride, have been extensively studied for their therapeutic roles in cancer and infectious diseases. For instance, the US FDA approval of trabectedin, which contains a tetrahydroisoquinoline scaffold, for the treatment of soft tissue sarcomas marks a significant milestone in anticancer drug discovery. Such compounds exhibit potential in addressing various therapeutic areas including cancer, malaria, central nervous system disorders, cardiovascular, and metabolic disorders, demonstrating the versatility of isoquinoline derivatives in drug development (Singh & Shah, 2017).
Natural Isoquinoline N-oxide Alkaloids and Pharmacological Activities
Isoquinoline N-oxides, natural derivatives found in various plants, exhibit significant antimicrobial, antibacterial, antitumor activities among others. The diversity of these compounds underscores the rich pharmacological landscape of isoquinoline derivatives, serving as a valuable source for new drug development. Structure-activity relationship (SAR) studies further illuminate the potential applications of these compounds in medicine, suggesting avenues for the synthesis of novel therapeutic agents based on isoquinoline scaffolds (Dembitsky et al., 2015).
Enzymatic Degradation of Organic Pollutants
Beyond pharmacological applications, isoquinoline derivatives have been explored for their role in the enzymatic degradation of organic pollutants. The enzymatic treatment of pollutants in the presence of certain isoquinoline derivatives as redox mediators has shown enhanced efficiency, highlighting the potential environmental applications of these compounds in the treatment of wastewater and industrial effluents (Husain & Husain, 2007).
properties
IUPAC Name |
6,7,8,9-tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8;/h1-2,11H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAMJUHTTXNXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2OCO3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954967 | |
Record name | 6,7,8,9-Tetrahydro-2H-[1,3]dioxolo[4,5-h]isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride | |
CAS RN |
33332-07-9 | |
Record name | 6,7,8,9-Tetrahydro-2H-[1,3]dioxolo[4,5-h]isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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